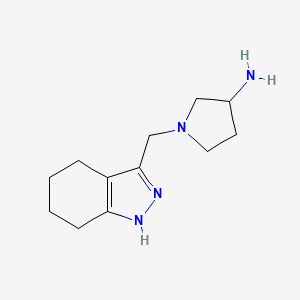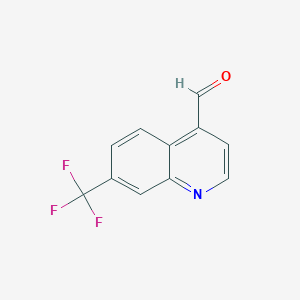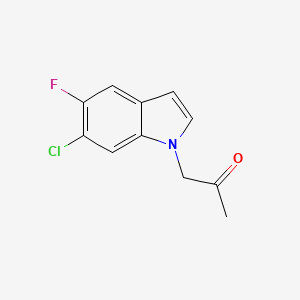
5-(sec-Butoxy)-3,4-dichloropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-Butoxy)-3,4-dichloropyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. The presence of the sec-butoxy group and two chlorine atoms at positions 3 and 4 makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)-3,4-dichloropyridazine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,4-dichloropyridazine with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form less oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
5-(sec-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific functionalities, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(sec-Butoxy)-3,4-dichloropyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridazine: Lacks the sec-butoxy group, making it less hydrophobic and potentially less bioactive.
5-(sec-Butoxy)-2,3-dichloropyridazine: Similar structure but different chlorine atom positions, leading to different reactivity and properties.
5-(sec-Butoxy)-3,4-dichloropyrimidine: Contains a pyrimidine ring instead of pyridazine, resulting in different chemical behavior.
Uniqueness
5-(sec-Butoxy)-3,4-dichloropyridazine is unique due to the specific positioning of the sec-butoxy group and chlorine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
1346698-02-9 |
|---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-butan-2-yloxy-3,4-dichloropyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-3-5(2)13-6-4-11-12-8(10)7(6)9/h4-5H,3H2,1-2H3 |
InChI Key |
GAPYMMFBNJRFTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)







![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)

